molecular formula C3H4Br2 B1205560 2,3-Dibromopropene CAS No. 513-31-5

2,3-Dibromopropene

Cat. No.: B1205560
CAS No.: 513-31-5
M. Wt: 199.87 g/mol
InChI Key: YMFWYDYJHRGGPF-UHFFFAOYSA-N
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Preparation Methods

2,3-Dibromopropene can be synthesized through several methods. One common method involves the action of sodium hydroxide on 1,2,3-tribromopropane . In this process, 1,2,3-tribromopropane is heated with sodium hydroxide, leading to the formation of this compound and water. The reaction mixture is then distilled to separate the product .

Another method involves the reaction of propargyl alcohol with phosphorus tribromide in isopar C at low temperatures. The reaction mixture is stirred and gradually warmed to 50°C, followed by washing and separation of the organic layer .

Scientific Research Applications

Applications in Organic Synthesis

2,3-Dibromopropene is primarily utilized as a reagent in organic chemistry. Its applications include:

  • Alkylation Reactions : It is used to introduce bromine into various organic compounds. For example, it has been employed in the alkylation of specific substrates to produce tricarbocyclic bromides stereospecifically .
  • Synthesis of Pharmaceuticals : The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Recent studies have highlighted its role in the total synthesis of alkaloids through selective reactions .
  • Testing Mutagenicity : this compound is used to assess the mutagenic potential of halogenated hydrocarbons in bacterial assays, providing insights into environmental and health impacts of such compounds .

Agricultural Applications

In agriculture, this compound has been explored for its potential as a pesticide:

  • Fumigant Properties : It has been investigated for use as a fumigant to control nematodes and other pests in crops. Its effectiveness in soil treatment has been documented in various agricultural studies .

Toxicological Studies

While this compound has beneficial applications, it is also important to note its toxicological profile:

  • Acute Toxicity : The compound is classified as harmful if swallowed and can cause skin irritation. Toxicological assessments have indicated that it poses risks to human health and the environment if not handled properly .
  • Agricultural Efficacy Study :
    • A study conducted on the efficacy of this compound as a soil fumigant demonstrated significant reductions in nematode populations in treated plots compared to untreated controls. The results indicated that application rates could be optimized for better pest control while minimizing environmental impact.
  • Pharmaceutical Synthesis :
    • Research focusing on the synthesis of a specific alkaloid using this compound showcased its utility as a versatile building block. The study detailed reaction conditions that yielded high purity products with minimal side reactions.

Mechanism of Action

The mechanism of action of 2,3-dibromopropene involves its reactivity with nucleophiles due to the presence of bromine atoms. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .

Biological Activity

2,3-Dibromopropene is a halogenated organic compound with significant biological activity, particularly in the context of its use as a pesticide and its potential mutagenic effects. This article explores its biological properties, mechanisms of action, and implications for health and environmental safety.

This compound (C3H4Br2) is an unsaturated dibrominated alkene. Its structure allows it to participate in various chemical reactions, making it a candidate for multiple applications, including agricultural and industrial uses.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Pesticidal Activity : It has been observed to exhibit nematicidal properties, making it effective against nematodes that affect crops . This has led to its use in agricultural practices as a soil fumigant.
  • Mutagenicity : Research indicates that this compound can induce mutagenic effects in certain biological systems. For instance, studies have shown that it can cause unscheduled DNA synthesis in rat liver cells, indicating potential genotoxicity .
  • Toxicity : The compound is classified as harmful if ingested or inhaled, causing skin irritation and respiratory issues upon exposure . This necessitates careful handling and regulation in its application.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Biological Macromolecules : The compound's electrophilic nature allows it to react with nucleophilic sites on DNA and proteins, potentially leading to mutations and cellular dysfunction.
  • Disruption of Cellular Processes : By interfering with normal cellular signaling pathways, particularly those involved in cell division and repair mechanisms, this compound can contribute to carcinogenic processes.

Case Study 1: Mutagenicity Assessment

A study conducted on the mutagenic potential of this compound involved testing its effects on rat liver hepatocytes. The results demonstrated a significant increase in unscheduled DNA synthesis compared to control groups. This suggests that the compound possesses mutagenic properties under certain conditions .

Case Study 2: Pesticidal Efficacy

In agricultural trials assessing the effectiveness of this compound as a nematicide, it was found to significantly reduce nematode populations in treated soil compared to untreated controls. The efficacy was attributed to its ability to penetrate the nematode's protective cuticle and disrupt physiological functions .

Data Table: Biological Activity Summary

Activity Type Description Reference
PesticidalEffective against nematodes; used as a soil fumigant
MutagenicityInduces unscheduled DNA synthesis in rat hepatocytes
ToxicityHarmful if swallowed or inhaled; causes skin irritation

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis methods for 2,3-dibromopropene, and how are they optimized?

The primary synthesis method involves dehydrohalogenation of 1,2,3-tribromopropane using sodium hydroxide (NaOH). In this procedure, 1,2,3-tribromopropane is treated with NaOH under controlled heating, yielding this compound via elimination of HBr. Key optimizations include:

  • Reagent ratio : A 1:1.75 molar ratio of tribromopropane to NaOH minimizes side reactions .
  • Temperature control : Heating at 42–44°C under reduced pressure (17 mmHg) ensures efficient distillation while avoiding decomposition .
  • Workup : Post-reaction, the crude product is washed with water to remove residual NaOH, dried over CaCl₂, and purified via fractional distillation under vacuum .
    An alternative method uses zinc powder to debrominate this compound, yielding propadiene, though this is less common .

Q. How should this compound be safely handled and stored in a research setting?

  • Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Avoid dust/aerosol formation due to its lachrymatory effects .
  • Storage : Keep in tightly sealed amber glass bottles under inert gas (e.g., N₂) at –20°C to prevent moisture absorption and decomposition .
  • Incompatibilities : Store away from strong bases, oxidizing agents, and heat sources to prevent violent reactions .

Q. What analytical techniques are used to characterize this compound purity and structure?

  • Refractive Index (RI) : Confirm purity using n²⁰/D = 1.544 (literature value) .
  • GC-MS : Quantify impurities (e.g., residual tribromopropane) and verify boiling points (42–44°C at 17 mmHg) .
  • NMR : ¹H and ¹³C NMR distinguish between isomers (e.g., 1,2- vs. This compound) and confirm molecular structure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties of this compound?

Discrepancies in density (e.g., 1.934 g/mL vs. 2.045 g/mL at 25°C ) may arise from impurities or measurement conditions. To resolve:

  • Replicate experiments : Use standardized equipment (e.g., calibrated pycnometers) under controlled humidity and temperature.
  • Literature cross-check : Compare data from peer-reviewed sources (e.g., Org. Synth. ) over vendor specifications.
  • Stabilizer effects : Some technical-grade samples contain copper stabilizers, altering observed properties .

Q. What advanced applications does this compound have in organic synthesis?

  • Aziridine synthesis : React with imines in the presence of Zn to form aziridines via a Barbier-type mechanism. Intermediate radical species dictate stereochemistry .
  • Propadiene production : Debromination with Zn yields propadiene (allene), a precursor for MAPP gas and specialty chemicals .
  • Peptide modification : Used to synthesize N(Boc)-L-(2-bromoallyl)-glycine, enabling site-specific protein functionalization .

Q. How can mutagenicity assays using this compound be designed to minimize false positives?

In Salmonella typhimurium TA100 assays:

  • Dose optimization : Test concentrations ≤10 µg/mL to avoid cytotoxicity .
  • Metabolic activation : Include S9 liver homogenate to simulate mammalian metabolism.
  • Controls : Use ethyl methanesulfonate (EMS) as a positive control and DMSO as a solvent control .

Q. What strategies mitigate decomposition risks during high-temperature reactions with this compound?

  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidative degradation.
  • Catalyst screening : Use Pd/C or Cu(I) salts to stabilize intermediates during coupling reactions .
  • Pressure control : Perform distillations under reduced pressure (e.g., 17 mmHg) to lower boiling points and minimize thermal stress .

Q. Contradictions and Methodological Considerations

Q. Why do conflicting reports exist about the stability of this compound under atmospheric pressure?

Decomposition at 760 mmHg (e.g., darkening due to Br₂ release) is temperature-dependent. Advanced studies recommend:

  • Short-duration distillations : Limit exposure to >100°C.
  • Stabilizers : Add 0.1% Cu powder to inhibit radical-mediated degradation .

Properties

IUPAC Name

2,3-dibromoprop-1-ene
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InChI

InChI=1S/C3H4Br2/c1-3(5)2-4/h1-2H2
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InChI Key

YMFWYDYJHRGGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H4Br2
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DSSTOX Substance ID

DTXSID9060152
Record name 1-Propene, 2,3-dibromo-
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Molecular Weight

199.87 g/mol
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Physical Description

Liquid; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 2,3-Dibromopropene
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Vapor Pressure

7.58 [mmHg]
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CAS No.

513-31-5
Record name 2,3-Dibromopropene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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